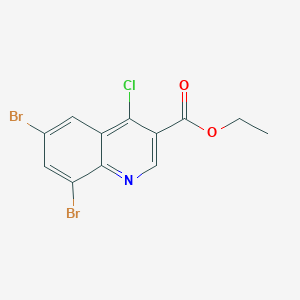

![molecular formula C10H14Cl2N4 B3018768 [3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride CAS No. 1803592-42-8](/img/structure/B3018768.png)

[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl2N4 and its molecular weight is 261.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical and Biological Significance of Triazoles

The triazole derivatives, including [3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride, exhibit a broad spectrum of chemical and biological activities due to their versatile heterocyclic framework. These compounds are of great importance in the development of new drugs, showcasing diverse biological activities because of their structural variations. The triazoles are not only key scaffolds in pharmaceutical chemistry but also in material science and bioconjugation, suggesting their widespread utility in scientific research beyond just medicinal applications (Ferreira et al., 2013).

Synthesis and Physico-Chemical Properties

The synthesis and study of the physico-chemical properties of triazole derivatives, including 1,2,4-triazoles, have been a subject of extensive research. These compounds are not only of interest to the pharmaceutical, medical, and veterinary fields but also to engineering, metallurgical, and agricultural areas. Their applications range from optical materials and photosensitizers to additives for fuels and oils, demonstrating the chemical versatility and industrial relevance of triazole derivatives (Parchenko, 2019).

Applications in Polymer Science

In the field of polymer science, 1,2,4-triazole derivatives, by extension, could contribute to the development of proton-conducting fuel cell membranes. Their incorporation into polymeric materials can significantly enhance the membranes' basic characteristics, such as thermal stability, electrochemical stability, mechanical strength, and ionic conductivity under anhydrous conditions at elevated temperatures. This underscores the potential of triazole derivatives in creating advanced materials for energy and environmental applications (Prozorova & Pozdnyakov, 2023).

Drug Discovery and Medicinal Chemistry

Triazole-containing scaffolds are pivotal in drug discovery, with various triazole derivatives, such as Rufinamide and Cefatrizine, already on the market. The stability and significant dipole moment of the triazole moiety enable effective interactions with biological targets, underscoring the medicinal importance of these compounds. The synthetic routes for 1,4-disubstituted 1,2,3-triazoles, including click reactions, offer pathways for constructing complex molecules from simple substrates, highlighting the role of triazoles in medicinal chemistry and the potential for new therapeutic agents (Kaushik et al., 2019).

Orientations Futures

Mécanisme D'action

Target of Action

Related compounds have been shown to interact with cyclin-a2 and cyclin-dependent kinase 2 .

Mode of Action

It is known that triazolylmethylamine compounds can stabilize cu (i) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .

Biochemical Pathways

Related compounds have been shown to influence the palmitoylation of proteins, facilitating their membrane association and proper subcellular localization .

Result of Action

Related compounds have been shown to bind to the colchicine binding site of the tubulin .

Action Environment

It is known that the compound is stable at room temperature .

Analyse Biochimique

Biochemical Properties

It is known that triazole derivatives have shown effective cytotoxic activity against various cancer cell lines . This suggests that [3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride might interact with certain enzymes, proteins, and other biomolecules, influencing their function and activity.

Cellular Effects

Given the cytotoxic activity of triazole derivatives , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that triazole derivatives can stabilize Cu (I) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.

Propriétés

IUPAC Name |

[3-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c11-5-9-2-1-3-10(4-9)6-14-8-12-7-13-14;;/h1-4,7-8H,5-6,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRPRBGDUGDAIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN2C=NC=N2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803592-42-8 |

Source

|

| Record name | 1-{3-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B3018687.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3018688.png)

![4-{2-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3018696.png)

![N-(4-bromophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018697.png)

![5-amino-N-(2-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018700.png)

![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3018705.png)